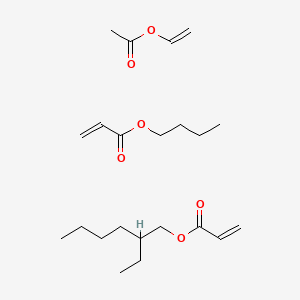
Butyl prop-2-enoate;ethenyl acetate;2-ethylhexyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate are organic compounds that are commonly used in the production of polymers and copolymers. These compounds are known for their versatility and are used in various industrial applications due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate typically involves esterification reactions. For butyl prop-2-enoate, butanol reacts with acrylic acid in the presence of an acid catalyst. Ethenyl acetate is synthesized by the reaction of ethylene with acetic acid in the presence of a palladium catalyst. 2-Ethylhexyl prop-2-enoate is prepared by reacting 2-ethylhexanol with acrylic acid under acidic conditions .
Industrial Production Methods
Industrial production of these compounds often involves continuous processes to ensure high yield and purity. For example, the production of ethenyl acetate involves the use of a fixed-bed reactor where ethylene and acetic acid are continuously fed, and the product is continuously removed .
Análisis De Reacciones Químicas
Types of Reactions
Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate undergo various chemical reactions, including:
Polymerization: These compounds can undergo free radical polymerization to form polymers and copolymers.
Esterification and Transesterification: They can react with alcohols and acids to form different esters.
Hydrolysis: These esters can be hydrolyzed to their corresponding alcohols and acids under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties.
Esterification: Different esters depending on the reactants used.
Hydrolysis: Corresponding alcohols and acids.
Aplicaciones Científicas De Investigación
Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate have numerous applications in scientific research:
Chemistry: Used as monomers in the synthesis of polymers and copolymers.
Biology: Utilized in the preparation of biocompatible materials.
Medicine: Employed in drug delivery systems and medical adhesives.
Industry: Used in coatings, adhesives, and sealants due to their excellent adhesive properties.
Mecanismo De Acción
The mechanism of action of these compounds primarily involves their ability to undergo polymerization and form long-chain polymers. The molecular targets and pathways involved include the initiation, propagation, and termination steps of free radical polymerization. These steps are facilitated by the presence of initiators and the reactive double bonds in the monomers .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl methacrylate
- Ethyl acrylate
- Butyl acrylate
Uniqueness
Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate are unique due to their specific chemical structures, which impart distinct properties such as flexibility, adhesion, and resistance to environmental factors. These properties make them suitable for a wide range of applications compared to other similar compounds .
Propiedades
Número CAS |
28040-72-4 |
|---|---|
Fórmula molecular |
C22H38O6 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
butyl prop-2-enoate;ethenyl acetate;2-ethylhexyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2.C7H12O2.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-5-6-9-7(8)4-2;1-3-6-4(2)5/h6,10H,3-5,7-9H2,1-2H3;4H,2-3,5-6H2,1H3;3H,1H2,2H3 |
Clave InChI |
UMNNKDMMAPRBEO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C.CC(=O)OC=C |
Números CAS relacionados |
28040-72-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


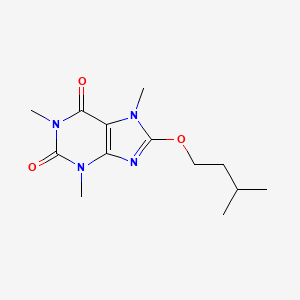
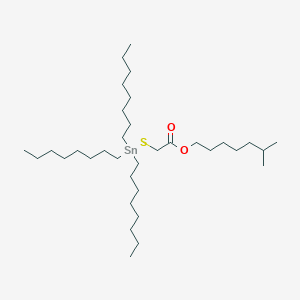
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
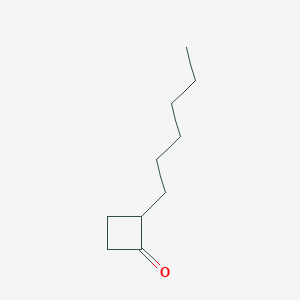
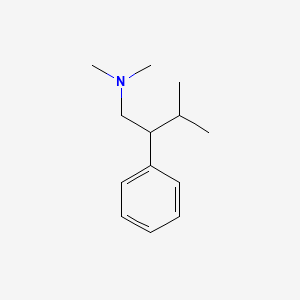
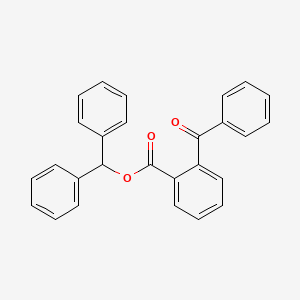
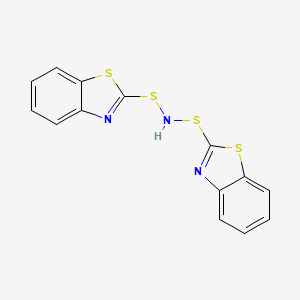
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B14692910.png)
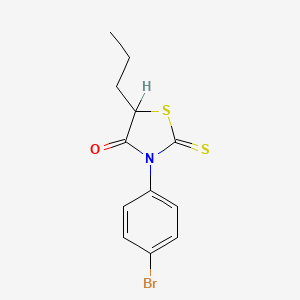
![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)
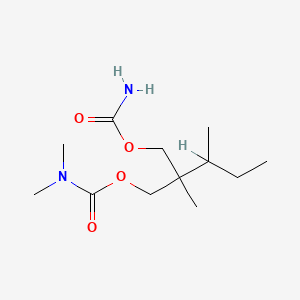
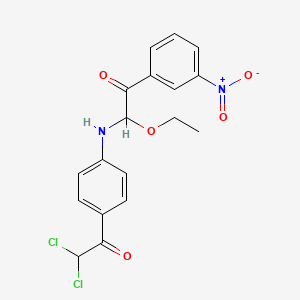
![Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate](/img/structure/B14692947.png)
![2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14692950.png)
